Cas no 14441-56-6 (2-Phenylcyclohexanecarboxaldehyde)

2-Phenylcyclohexanecarboxaldehyde structure
14441-56-6 structure
Product Name:2-Phenylcyclohexanecarboxaldehyde
CAS No:14441-56-6
MF:C13H16O
MW:188.265543937683
CID:227972
PubChem ID:15554880
Update Time:2025-07-25

2-Phenylcyclohexanecarboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxaldehyde,2-phenyl-
    • 2-Phenylcyclohexanecarboxaldehyde
    • 2-phenylcyclohexane-1-carbaldehyde
    • 14441-56-6
    • DTXSID80932310
    • Cyclohexanecarboxaldehyde, 2-phenyl-
    • Inchi: 1S/C13H16O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2
    • InChI Key: XTTBGKQTEJQTBS-UHFFFAOYSA-N
    • SMILES: O=CC1CCCCC1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 188.12018
  • Monoisotopic Mass: 188.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

2-Phenylcyclohexanecarboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P336590-25mg
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$138.00 2023-05-17
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$259.00 2023-05-17
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$471.00 2023-05-17
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P336590-250mg
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Additional information on 2-Phenylcyclohexanecarboxaldehyde

Comprehensive Guide to 2-Phenylcyclohexanecarboxaldehyde (CAS No. 14441-56-6): Properties, Applications, and Industry Trends

2-Phenylcyclohexanecarboxaldehyde (CAS No. 14441-56-6) is a versatile organic compound widely recognized for its unique aromatic-aliphatic hybrid structure. This cyclohexane derivative features a phenyl group at the 2-position and a formyl functional group, making it a valuable intermediate in fragrance synthesis, pharmaceutical research, and specialty chemicals. The compound's molecular formula C13H16O and molecular weight 188.26 g/mol contribute to its balanced physicochemical properties, including moderate volatility and good solubility in common organic solvents.

Recent advancements in green chemistry have sparked renewed interest in 2-Phenylcyclohexanecarboxaldehyde as researchers explore sustainable production methods. The compound's structural features align with current trends favoring bio-based aldehydes and low-environmental-impact intermediates. Industry reports indicate growing demand for this aldehyde in flavor and fragrance formulations, particularly in premium personal care products where its balanced olfactory profile (combining woody, floral, and slightly spicy notes) offers formulation advantages.

The synthesis of 14441-56-6 typically involves Friedel-Crafts acylation followed by reduction, though newer catalytic methods using transition metal complexes are gaining traction. Analytical characterization by GC-MS and NMR spectroscopy confirms the compound's high purity, which is crucial for applications requiring strict quality control. Recent patent literature reveals innovative applications in electronic materials, where derivatives serve as precursors for organic semiconductors, reflecting the compound's expanding utility beyond traditional uses.

Storage and handling recommendations for 2-Phenylcyclohexanecarboxaldehyde emphasize protection from oxidation and moisture. Best practices include storage under nitrogen atmosphere in amber glass containers at controlled temperatures. The compound's stability profile makes it suitable for global supply chains, though formulators should note its sensitivity to strong acids and bases. Regulatory status varies by region, but current data indicates compliance with major REACH and FDA guidelines for intended uses.

Emerging research explores the compound's potential in asymmetric synthesis, where its prochiral structure serves as a platform for creating enantiomerically pure building blocks. This aligns with pharmaceutical industry needs for chiral intermediates in drug development. Additionally, computational studies of molecular docking suggest possible biological activities worth investigating, though no therapeutic claims are currently established. The fragrance industry values its ability to modify and enhance olfactory accords, particularly in woody and amber compositions.

Market analysts project steady growth for CAS 14441-56-6 through 2030, driven by expanding applications in fine chemicals and functional materials. Technological advancements in continuous flow chemistry may further improve production efficiency and reduce costs. Environmental considerations are shaping development priorities, with increased focus on biodegradable derivatives and atom-efficient synthesis routes. These developments position 2-Phenylcyclohexanecarboxaldehyde as a compound of continuing relevance in multiple industrial sectors.

Quality specifications for commercial 2-Phenylcyclohexanecarboxaldehyde typically require ≥98% purity by GC analysis, with strict limits on residual solvents and byproducts. Analytical methods for quality control have evolved to include advanced techniques like HPLC-MS and chiral chromatography for specialized grades. The compound's spectral data (IR, NMR) serve as important reference standards for identification and purity assessment, with published libraries available in major chemical databases.

Future research directions may explore the compound's potential in smart materials and responsive systems, leveraging its aromatic-aliphatic balance. The growing interest in sustainable fragrance ingredients also presents opportunities for novel derivatives with improved environmental profiles. As synthetic methodologies advance, particularly in catalytic hydrogenation and selective oxidation, the commercial importance of 14441-56-6 and related compounds is likely to increase across multiple technology sectors.

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